Pd-clme(cod)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

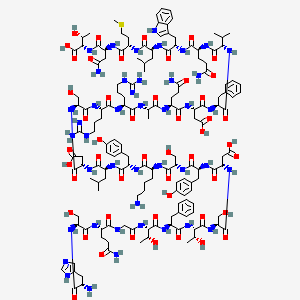

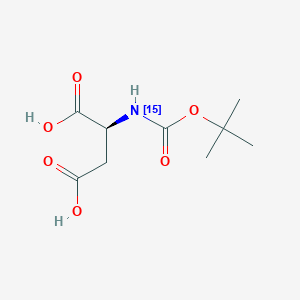

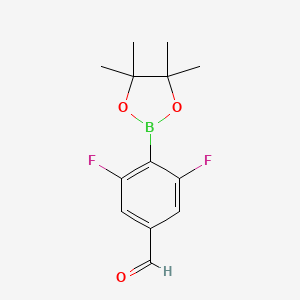

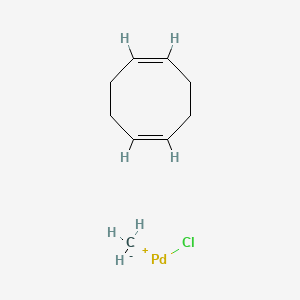

“Pd-clme(cod)” is a chemical compound with the molecular formula C9H14ClPd . It is also known as “carbanide, chloropalladium (1+), (1Z,5Z)-cycloocta-1,5-diene” or "Chloro (1,5-cyclooctadiene)methylpalladium (II)" . It is used in various scientific research due to its complex molecular structure.

Synthesis Analysis

The synthesis of Pd-based complexes has been reported in various studies. For instance, one study reported the synthesis of Pd/C and CoPd/C heterogeneous catalysts using a method called Charge Enhanced Dry Impregnation (CEDI) . Another study reported the synthesis of a Pd dimer containing ferrocenyldiphenylphosphine .

Molecular Structure Analysis

The molecular structure of Pd-based complexes has been analyzed in several studies. For example, one study reported the crystal structure of a Pd dimer containing ferrocenyldiphenylphosphine . Another study reported the crystal structure of a Pt complex .

Chemical Reactions Analysis

Chemical Oxygen Demand (COD) is a measure of the oxygen equivalent of the organic matter that is susceptible to oxidation by a strong chemical oxidant . The COD method is based on chemiluminescence emitted from the reaction of the permanganate reagent and organic matter in the water sample .

Physical And Chemical Properties Analysis

The physical and chemical properties of Pd-based complexes have been analyzed in various studies. For instance, one study reported the molar conductivity of the complexes in DMSO, suggesting neutrality . Another study reported the physicochemical parameters of wastewater, including DO, TDS, total alkalinity, nitrate, COD, and temperature .

科学的研究の応用

Synthesis and Structural Analysis

- The compound [Pd(CH3)Cl(C5H5N)2], synthesized from the reaction of [PdMeCl(COD)] with pyridine, features a square-planar structure with dipole–dipole and π stacking interactions (Owen & Haddow, 2005).

Complex Synthesis and Reactivity

- PdCl2(cod) reacts with one equivalent of R(Mg)Cl to yield monoalkyl derivatives, showing versatility in forming various complex structures with different ligands (Gutiérrez et al., 1997).

Catalytic Properties

- The synthesis of cyclooctadienemethylpalladium complexes demonstrates their potential in catalytic applications, such as fast ligand exchange reactions and reactivity towards oxo-nucleophiles (Klein et al., 2003).

Photoreactivity Studies

- The electronic spectrum and photoreactivity of dichloro(1,5-cyclooctadiene)-palladium(II) reveal insights into the ligand-to-metal charge transfer and its implications in photochemical processes (Kunkely & Vogler, 1998).

Biomolecular Interactions

- Organoplatinum(II) and -palladium(II) complexes of nucleobases show how Pd-clme(cod) can interact with biological molecules, providing a foundation for exploring bioinorganic chemistry applications (Butsch et al., 2009).

Material Science Applications

- The creation of clay-modified electrodes using CLMEs (Clay-Modified Electrodes) highlights the potential of Pd-clme(cod) in developing electrochemical sensors and biosensors (Mousty, 2004).

Environmental Applications

- Study on nitrite production from partial-denitrification process in wastewater treatment demonstrates the environmental applications of Pd-clme(cod) in managing nitrogenous waste (Cao et al., 2017).

Nanotechnology and Catalysis

- The synthesis of ultrafine Re/Pd nanoparticles on polydopamine modified carbon nanotubes for perchlorate reduction showcases the nanotechnological applications and catalytic efficiency of Pd-clme(cod) (Wang et al., 2020).

Safety and Hazards

“Pd-clme(cod)” is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to handle this compound with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapours/spray .

特性

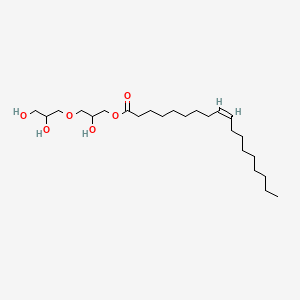

| 1. Design of the Synthesis Pathway: The synthesis of Pd-clme(cod) can be achieved through a series of reactions involving the coordination of palladium with various ligands. The starting material for this synthesis is palladium chloride, which is reacted with cyclooctadiene (cod) and chloromethyl methyl ether (clme) to form the desired compound. 2. Starting Materials: - Palladium chloride (PdCl2) - Cyclooctadiene (cod) - Chloromethyl methyl ether (clme) 3. Reaction: 1. Dissolve PdCl2 in a solvent such as ethanol or water. 2. Add cod to the solution and stir for several hours to form Pd-cod complex. 3. Add clme to the solution and stir for several more hours to form Pd-clme(cod) complex. 4. Isolate the Pd-clme(cod) complex by filtration or other suitable method. 5. Wash the complex with a suitable solvent to remove any impurities. 6. Dry the complex under vacuum to obtain the final product. | |

CAS番号 |

63936-85-6 |

分子式 |

C9H15ClPd |

分子量 |

265.09 g/mol |

IUPAC名 |

carbanide;chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene |

InChI |

InChI=1S/C8H12.CH3.ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;1H3;1H;/q;-1;;+2/p-1/b2-1-,8-7-;;; |

InChIキー |

JRDZAJXSFXHJHS-PHFPKPIQSA-M |

異性体SMILES |

[CH3-].C1/C=C\CC/C=C\C1.Cl[Pd+] |

SMILES |

[CH3-].C1CC=CCCC=C1.Cl[Pd+] |

正規SMILES |

[CH3-].C1CC=CCCC=C1.Cl[Pd+] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。